molecular formula C10H14Br2 B019736 1,3-Dibromoadamantane CAS No. 876-53-9

1,3-Dibromoadamantane

Cat. No.: B019736
CAS No.: 876-53-9
M. Wt: 294.03 g/mol
InChI Key: HLWZKLMEOVIWRK-UHFFFAOYSA-N
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Description

1,3-Dibromoadamantane is a brominated derivative of adamantane, a highly symmetrical and rigid hydrocarbon. The molecular formula of this compound is C₁₀H₁₄Br₂, and it has a molecular weight of 294.03 g/mol . This compound is known for its unique cage-like structure, which imparts significant stability and rigidity.

Mechanism of Action

Target of Action

1,3-Dibromoadamantane is a synthetic compound that has been reported to interact with diphenylphosphide ions (Ph2P-) under photostimulation . The primary target of this compound is the diphenylphosphide ions, which play a crucial role in various chemical reactions .

Mode of Action

The interaction of this compound with its targets involves a reaction under photostimulation by the S_RN1 mechanism . This mechanism involves the formation of a radical ion pair, followed by a nucleophilic substitution reaction .

Biochemical Pathways

The compound’s reaction with diphenylphosphide ions suggests that it may influence pathways involving these ions

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. The compound’s molecular weight (29403 g/mol) and its physical state (powder form) suggest that it may have certain pharmacokinetic characteristics For instance, its relatively low molecular weight may facilitate absorption and distribution within the body

Result of Action

Its reaction with diphenylphosphide ions suggests that it may induce changes at the molecular level, potentially influencing the behavior of these ions and the chemical reactions they participate in .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s reactivity with diphenylphosphide ions under photostimulation suggests that light conditions may affect its action . Additionally, the compound’s viscosity-dependent retarding effect in highly viscous polymeric chlorotrifluoroethene indicates that the physical properties of the environment, such as viscosity, may also influence its efficacy and stability .

Safety and Hazards

1,3-Dibromoadamantane should be handled with care to avoid inhalation of dusts. In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Future Directions

1,3-Dibromoadamantane has potential applications in the synthesis of nanoporous organic polymers for effective benzene and cyclohexane adsorption/separation . It also plays a significant role in the chemistry of unsaturated adamantane derivatives .

Preparation Methods

1,3-Dibromoadamantane can be synthesized through the selective dibromination of adamantane. One common method involves the reaction of adamantane with bromine in the presence of a catalyst such as boron tribromide-aluminium bromide . The reaction is typically carried out under controlled conditions to ensure high yield and purity. Another method involves the reaction of adamantane with liquid bromine and iron powder, followed by recrystallization to obtain the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

1,3-Dibromoadamantane can be compared with other halogenated adamantane derivatives, such as 1,3-dichloroadamantane and 1,3-diiodoadamantane. These compounds share similar structural features but differ in their reactivity and applications. For instance, 1,3-diiodoadamantane is more reactive in certain substitution reactions compared to this compound .

Properties

IUPAC Name

1,3-dibromoadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Br2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWZKLMEOVIWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295483
Record name 1,3-Dibromoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-53-9
Record name 1,3-Dibromoadamantane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dibromoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 1,3-dibromoadamantane?

A1: this compound has the molecular formula C10H14Br2 and a molecular weight of 294.04 g/mol. While specific spectroscopic data is not provided in the abstracts, researchers commonly employ techniques like 1H NMR and 13C NMR for structural characterization. [] For instance, studies on rotational motion utilize 13C NMR relaxation measurements. []

Q2: How is this compound synthesized?

A2: A key method for synthesizing this compound involves reacting adamantane with bromine in the presence of a catalyst. [] While previous attempts often resulted in 1-bromoadamantane, optimized procedures using a boron tribromide-aluminum bromide catalyst have achieved high yields of the desired this compound. []

Q3: What are the primary applications of this compound in synthetic chemistry?

A3: this compound serves as a versatile starting material for synthesizing various adamantane derivatives. It is particularly useful in synthesizing highly strained [3.3.1]propellane derivatives, known as 1,3-dehydroadamantanes (DHAs). [] This synthesis involves an intramolecular Wurtz-type coupling reaction using lithium metal in THF. []

Q4: Can you elaborate on the reactions of this compound with carbanions?

A4: Research indicates that this compound reacts with carbanions, such as potassium enolates and nitromethane anion, under photo-stimulation via a free radical chain process (SRN1 mechanism). [] These reactions proceed through a 1-iodo monosubstitution intermediate, which undergoes fragmentation to form derivatives of 7-methylidenebicyclo[3.3.1]nonene. []

Q5: How does this compound react with diphenylphosphide ions?

A5: Studies demonstrate that this compound, alongside 1,3-dichloroadamantane and 1-bromo-3-chloroadamantane, reacts with diphenylphosphide ions (Ph2P-) in liquid ammonia under photostimulation, again following the SRN1 mechanism. [] This reaction yields a mixture of products, including 1,3-bis(diphenyphosphinyl)adamantane, (3-halo-1-adamantyl)diphenylphosphine, and 1-adamantyldiphenylphosphine. [] The product distribution is influenced by both the specific substrate and the reaction conditions. []

Q6: Can this compound undergo reactions other than coupling and nucleophilic substitutions?

A6: Yes, this compound can react with fuming nitric acid to yield a mixture of 2-oxaadamantane derivatives. [] This reaction pathway presents an alternative to the more common substitution reactions.

Q7: What is known about the polymorphism of this compound?

A7: Research using X-ray powder diffraction, density measurements, and differential scanning calorimetry has shown that this compound exhibits polymorphism. [] This means it can exist in different crystalline forms, which can influence its physical properties and reactivity.

Q8: Has this compound been used in the development of any specific materials?

A8: Yes, this compound has been used as a precursor for synthesizing adamantyl Bola-form surfactants. [] These surfactants have potential applications in various fields due to their unique surface-active properties.

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